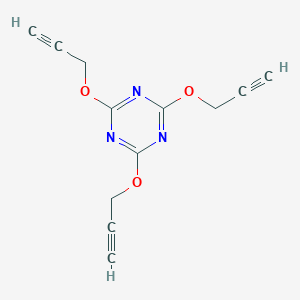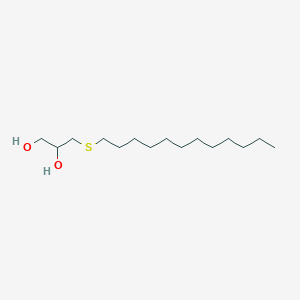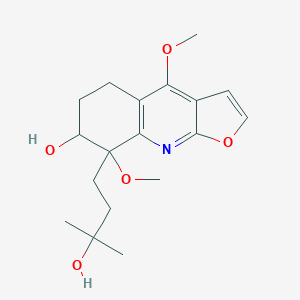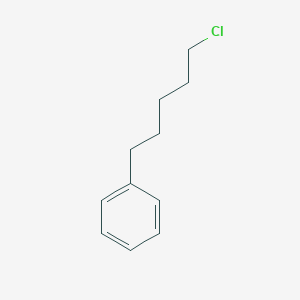![molecular formula C12H6N2S B101698 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene CAS No. 18969-91-0](/img/structure/B101698.png)
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene, commonly known as Thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a benzothiazole derivative that has a unique structure that allows it to bind to amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. ThT has been extensively studied for its ability to detect and quantify amyloid fibrils, as well as its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is related to its unique structure, which allows it to bind specifically to amyloid fibrils. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene binds to the beta-sheet structure of amyloid fibrils, which is a characteristic feature of these protein aggregates. This binding produces a characteristic fluorescence signal, which can be used to detect and quantify amyloid fibrils.
Biochemical and Physiological Effects:
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has no known biochemical or physiological effects in vivo. It is a non-toxic dye that is widely used in scientific research. However, it should be noted that 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly cleared from the body.
Avantages Et Limitations Des Expériences En Laboratoire
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has a number of advantages for use in laboratory experiments. It is a highly specific dye that binds specifically to amyloid fibrils, which allows for the detection and quantification of these protein aggregates. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is also relatively easy to use and can be detected using a variety of techniques, including fluorescence microscopy, spectroscopy, and imaging. However, it should be noted that 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has some limitations for use in laboratory experiments. It is not suitable for use in vivo, as it does not cross the blood-brain barrier and is rapidly cleared from the body. Additionally, 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is not suitable for use in all types of amyloid fibrils, as it may produce false-positive or false-negative results in some cases.
Orientations Futures
There are a number of potential future directions for the use of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene has been shown to have potential therapeutic effects in animal models of Alzheimer's disease, and further research is needed to determine its potential clinical applications. Additionally, 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene may have potential applications in the development of new diagnostic tools for neurodegenerative diseases, as well as in the study of protein aggregation and misfolding.
Méthodes De Synthèse
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene can be synthesized using a variety of methods, including the reaction of 2-(benzothiazol-2-yl)phenol with sulfur and sodium hydroxide, or the reaction of 2-aminobenzenethiol with 2-chloro-1,3-dimethylimidazolinium chloride. The synthesis of 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene is widely used in scientific research for the detection and quantification of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene binds specifically to amyloid fibrils and produces a characteristic fluorescence signal, which can be detected using a variety of techniques, including fluorescence microscopy, spectroscopy, and imaging.
Propriétés
Numéro CAS |
18969-91-0 |
|---|---|
Formule moléculaire |
C12H6N2S |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
6-thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene |
InChI |
InChI=1S/C12H6N2S/c1-2-8-4-6-10-12-9(13-15-14-10)5-3-7(1)11(8)12/h1-6H |
Clé InChI |
FWPJXTZMIYFBFI-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C3C2=C4C1=CC=C4C=C3 |
SMILES canonique |
C1=CC2=NSN=C3C2=C4C1=CC=C4C=C3 |
Synonymes |
Acenaphtho[5,6-cd][1,2,6]thiadiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
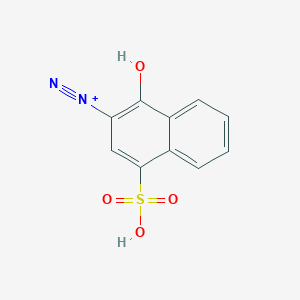
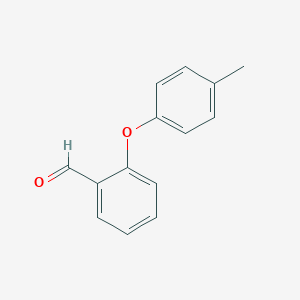
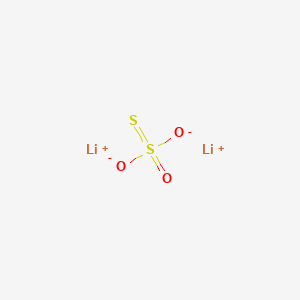

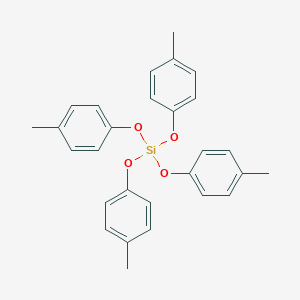

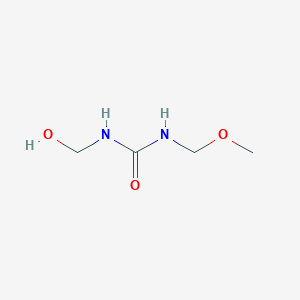
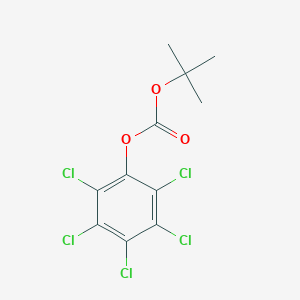
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)
